

Application Notes and Protocols for DREADD Agonist 21 Delivery via Intraperitoneal Injection

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Compound of Interest		
Compound Name:	DREADD agonist 21	
Cat. No.:	B1670941	Get Quote

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Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool for remotely controlling cell signaling, neuronal activity, and behavior in a specific and reversible manner. DREADD Agagonist 21 (C21), a second-generation DREADD ligand, offers significant advantages over the first-generation agonist Clozapine-N-Oxide (CNO). C21 is a potent and selective agonist for muscarinic-based DREADDs, including the excitatory hM3Dq and the inhibitory hM4Di receptors.[1][2][3] Notably, C21 exhibits excellent bioavailability, pharmacokinetic properties, and brain penetrability without the concern of metabolic conversion to clozapine, a confounding factor associated with CNO.[1][2]

These application notes provide detailed protocols for the preparation and intraperitoneal (i.p.) delivery of **DREADD agonist 21** for in vivo studies, along with a summary of its pharmacological properties and expected outcomes.

Data Presentation

Table 1: In Vitro Potency of DREADD Agonist 21 (C21)



DREADD Receptor	pEC50	Reference
hM3Dq	8.48	
hM1Dq	8.91	
hM4Di	7.77	

Table 2: Pharmacokinetic Properties of DREADD Agonist

21 (C21) in Mice after Intraperitoneal (i.p.) Injection

Dose (mg/kg)	Time Post- Injection (min)	Plasma Concentrati on (nM)	Brain Concentrati on (nM)	CSF Concentrati on (nM)	Reference
3.0	15	~1150	~579	Not Reported	
3.0	30	Not Reported	Not Reported	~27	
3.0	60	Not Reported	Not Reported	~18	•
5.0	30	4120	2000	Not Reported	

Note: Concentrations were converted from ng/mL to nM where necessary for consistency.

Table 3: Recommended in vivo Dosing for DREADD Agonist 21 (C21) via Intraperitoneal (i.p.) Injection in Mice



Parameter	Recommended Range	Notes	Reference
Effective Dose	0.3 - 3.0 mg/kg	To minimize potential off-target effects, doses between 0.4 and 1 mg/kg are often suggested.	
Onset of Action	As early as 15 minutes	Behavioral effects can be observed shortly after administration.	
Duration of Action	At least 1 hour	C21 shows a long- lasting presence in the brain.	

Experimental Protocols Protocol 1: Preparation of DREADD Agonist 21 (C21) for Intraperitoneal Injection

Materials:

- DREADD agonist 21 (C21) dihydrochloride (water-soluble)
- Sterile 0.9% saline
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile syringe filters (0.22 μm)
- Sterile syringes and needles

Procedure:



- Calculate the required amount of C21: Determine the total volume of C21 solution needed based on the number of animals, their weights, and the desired final injection volume (typically 5-10 ml/kg).
- Weigh the C21 powder: Accurately weigh the required amount of C21 dihydrochloride powder in a sterile microcentrifuge tube.
- Dissolve the C21: Add the calculated volume of sterile 0.9% saline to the microcentrifuge tube containing the C21 powder. For chronic studies, some researchers have used 0.5% DMSO in 0.9% saline as a vehicle.
- Vortex to dissolve: Vortex the solution until the C21 is completely dissolved.
- Sterile filter the solution: Draw the C21 solution into a sterile syringe. Attach a sterile 0.22 μm syringe filter to the syringe and filter the solution into a new sterile tube. This step is crucial to remove any potential microbial contamination.
- Storage: The prepared C21 solution can be stored at -20°C for future use. Before use, thaw the solution at room temperature and vortex briefly.

Protocol 2: Intraperitoneal (i.p.) Injection of DREADD Agonist 21 (C21) in Mice

Materials:

- Prepared and sterile-filtered DREADD agonist 21 solution
- Appropriately sized sterile syringes (e.g., 1 ml) and needles (e.g., 25-27 gauge)
- Experimental animal (mouse)
- Animal scale

Procedure:

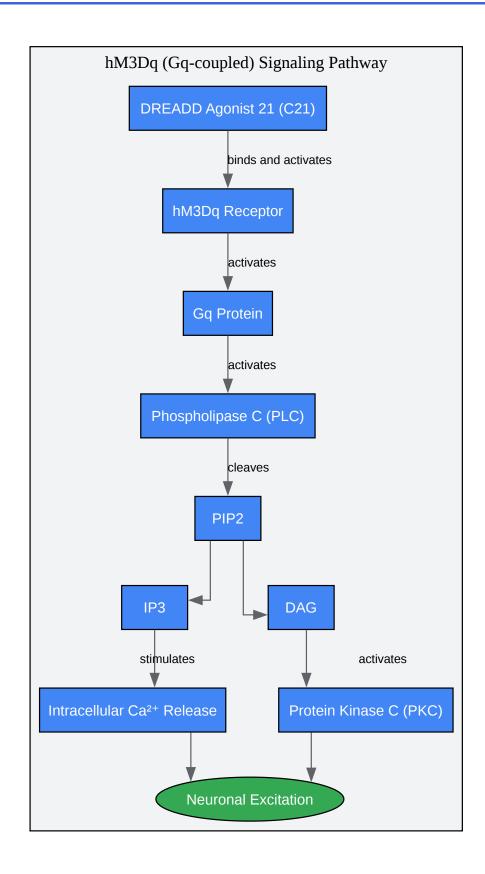
• Weigh the animal: Accurately weigh the mouse to determine the correct injection volume.



- Calculate the injection volume: Based on the animal's weight and the desired dose (in mg/kg), calculate the volume of the C21 solution to be injected.
- Prepare the syringe: Draw the calculated volume of the C21 solution into a sterile syringe.
- Properly restrain the animal: Gently but firmly restrain the mouse to expose the abdomen.
 One common method is to scruff the mouse by the loose skin on its neck and back, and support its lower body.
- Locate the injection site: The injection should be administered into the lower quadrant of the abdomen, off the midline, to avoid puncturing the bladder or cecum.
- Perform the injection: Insert the needle at a 45-degree angle into the peritoneal cavity.
 Aspirate slightly to ensure no fluid (e.g., blood or urine) is drawn back, which would indicate improper needle placement.
- Inject the solution: Slowly and steadily inject the C21 solution.
- Withdraw the needle: Carefully withdraw the needle and return the mouse to its cage.
- Monitor the animal: Observe the animal for any signs of distress after the injection.
 Behavioral testing can typically commence 15-30 minutes post-injection.

Mandatory Visualizations

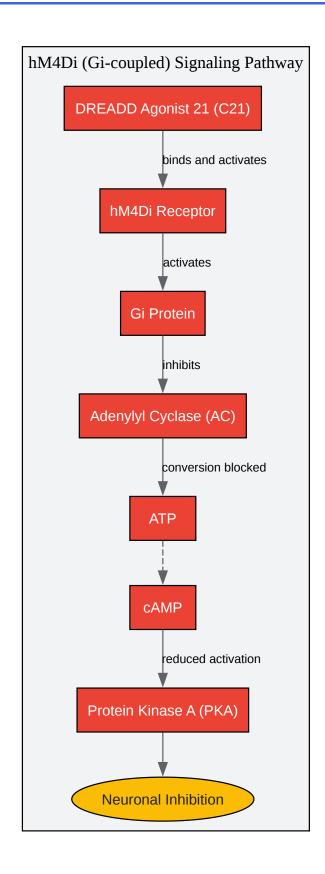




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Caption: Signaling pathway of the excitatory hM3Dq DREADD.

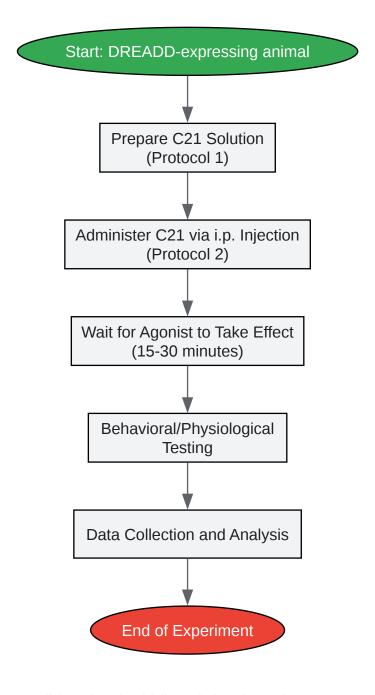




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Caption: Signaling pathway of the inhibitory hM4Di DREADD.





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Caption: Experimental workflow for in vivo C21 administration.

Important Considerations

Controls: It is imperative to include appropriate control groups in your experimental design.
 This includes administering C21 to animals that do not express the DREADD receptor to account for any potential off-target effects of the compound.



- Off-Target Effects: While C21 has fewer off-target effects than CNO, high doses have been reported to interact with other endogenous receptors. Therefore, it is crucial to use the lowest effective dose and to carefully validate any observed phenotypes with control experiments.
- Chronic Studies: For long-term studies involving repeated injections, it is important to monitor the animals for any changes in weight or general health.
- Vehicle: The choice of vehicle (e.g., saline vs. saline with DMSO) should be consistent across all experimental groups.

By following these protocols and considering the key aspects of experimental design, researchers can effectively and reliably utilize **DREADD agonist 21** for in vivo manipulation of cellular activity.

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